molecular formula C6H11NO2 B12859735 Methyl (2S)-2-methylazetidine-2-carboxylate

Methyl (2S)-2-methylazetidine-2-carboxylate

Katalognummer: B12859735
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: NIODENHXVLIKEQ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-methylazetidine-2-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methylazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of a β-amino ester with a suitable electrophile under basic conditions to form the azetidine ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-methylazetidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl (2S)-2-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2S)-2-methylpyrrolidine-2-carboxylate
  • Methyl (2S)-2-methylpiperidine-2-carboxylate
  • Methyl (2S)-2-methylaziridine-2-carboxylate

Uniqueness

Methyl (2S)-2-methylazetidine-2-carboxylate is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with five- or six-membered rings, the azetidine ring exhibits higher ring strain, leading to increased reactivity and different reaction pathways. This uniqueness makes it valuable for specific applications where such properties are desired.

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

methyl (2S)-2-methylazetidine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-6(3-4-7-6)5(8)9-2/h7H,3-4H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

NIODENHXVLIKEQ-LURJTMIESA-N

Isomerische SMILES

C[C@]1(CCN1)C(=O)OC

Kanonische SMILES

CC1(CCN1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.